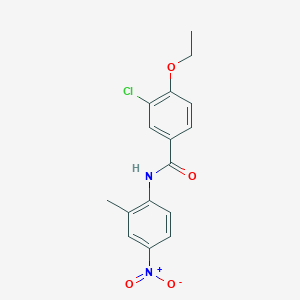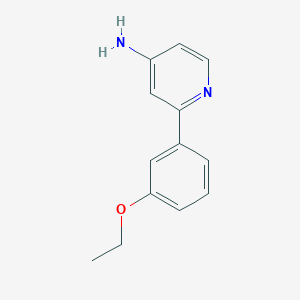
7-methoxy-4-phenyl-3,4-dihydro-1(2H)-naphthalenone
Descripción general
Descripción
7-methoxy-4-phenyl-3,4-dihydro-1(2H)-naphthalenone, also known as 4'-O-methylbroussochalcone A (MBCA), is a natural product derived from the bark of the tree Palaquium gutta. MBCA has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In
Mecanismo De Acción
The exact mechanism of action of MBCA is not fully understood. However, it has been suggested that MBCA exerts its anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6. MBCA has also been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer effects. The anti-microbial effects of MBCA may be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
MBCA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory prostaglandins and leukotrienes. MBCA has also been found to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. In addition, MBCA has been found to have anti-microbial effects against a variety of bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MBCA is its diverse range of biological activities, which make it a potential candidate for the development of new drugs. However, one limitation of MBCA is its low solubility in water, which can make it difficult to use in certain experimental conditions. In addition, the exact mechanism of action of MBCA is not fully understood, which may limit its potential use in therapeutic applications.
Direcciones Futuras
There are several future directions for the study of MBCA. One area of research is the development of new synthetic methods for the production of MBCA, which may improve its yield and purity. Another area of research is the elucidation of the exact mechanism of action of MBCA, which may lead to the development of new drugs with improved efficacy and safety profiles. Finally, the potential use of MBCA in combination with other drugs for the treatment of various diseases should be explored.
Aplicaciones Científicas De Investigación
MBCA has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. MBCA has also been shown to have anti-cancer effects, particularly against breast cancer cells. In addition, MBCA has been found to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
7-methoxy-4-phenyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-19-13-7-8-15-14(12-5-3-2-4-6-12)9-10-17(18)16(15)11-13/h2-8,11,14H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIXIHPGDIGWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-phenyl-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-1H-1,2,3-triazole-5-carboxamide](/img/structure/B3977880.png)
![N-(4-methoxy-2-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3977886.png)
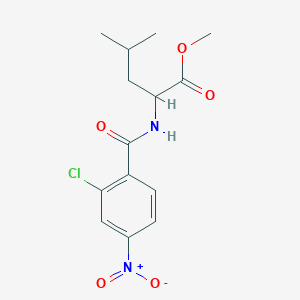
![1-benzyl-4-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)piperazine](/img/structure/B3977889.png)
![4-{[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]methyl}-2-methoxyphenol](/img/structure/B3977896.png)
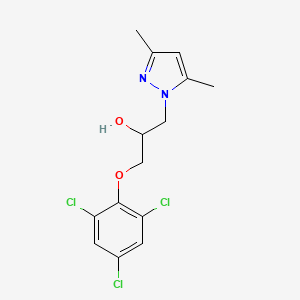

![2-(4-nitrophenyl)-2-oxoethyl 4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3977926.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-tert-butylbenzoate](/img/structure/B3977930.png)
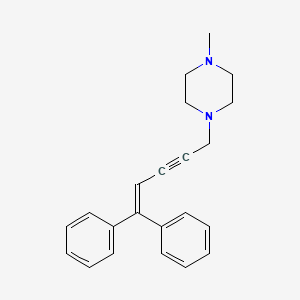
![(2-furylmethyl){5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3977935.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-propyl-1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B3977941.png)
